REACTION_CXSMILES
|
O[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1.N(C1C=CC=CC=1)(CC)CC.O=P(Cl)(Cl)[Cl:24]>>[Cl:24][C:2]1[N:7]=[C:6]([CH3:8])[C:5]([CH3:9])=[C:4]([CH3:10])[N:3]=1
|
Name
|
compound
|
Quantity
|
0.8489 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=NC(=C(C(=N1)C)C)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
N(CC)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux under a Drierite guard tube
|
Type
|
DISSOLUTION
|
Details
|
Complete dissolution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to give a wine colored solution
|
Type
|
CONCENTRATION
|
Details
|
This was concentrated in vacuo to ~2 ml
|
Type
|
ADDITION
|
Details
|
added dropwise to ice-H2O (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with CH2Cl2 (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled organic phases were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to an off-white residue
|
Type
|
DISSOLUTION
|
Details
|
This solid was dissolved in CH2Cl2 -MeOH
|
Type
|
CUSTOM
|
Details
|
adsorbed onto a little silica gel by evaporation
|
Type
|
ADDITION
|
Details
|
fractions containing the required product
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |